
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring is a chloro group (Cl), a methyl group (CH3), and a 2,6-dimethylpiperidin-1-yl group.Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Scientific Research
Hybrid Catalysts in Synthesis : Pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, are crucial precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research focuses on the application of hybrid catalysts (e.g., organocatalysts, metal catalysts, and nanocatalysts) for synthesizing pyrimidine derivatives. These efforts aim to develop lead molecules through one-pot multicomponent reactions, highlighting the importance of pyrimidine cores in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).
Antimetabolites in Cancer Therapy : Pyrimidine derivatives, acting as antimetabolites, have been shown to interfere with DNA replication and repair processes, offering insights into their structural and thermodynamic basis for anticancer activity. Misincorporation of such derivatives into DNA alters the structure and stability of duplex DNA, affecting the function of crucial enzymes. This research underscores the therapeutic potential of pyrimidine derivatives in designing novel anticancer drugs (Gmeiner, 2002).
Propiedades
IUPAC Name |
4-chloro-6-(2,6-dimethylpiperidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-8-5-4-6-9(2)16(8)12-7-11(13)14-10(3)15-12/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDOFXNXHHUAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=CC(=NC(=N2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



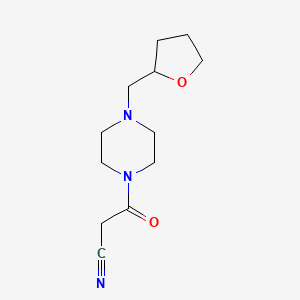
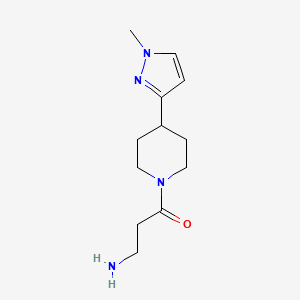
![azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone](/img/structure/B1478749.png)

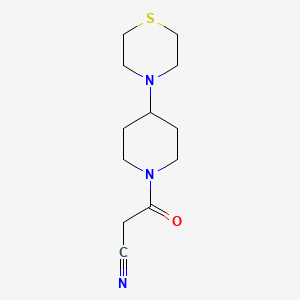

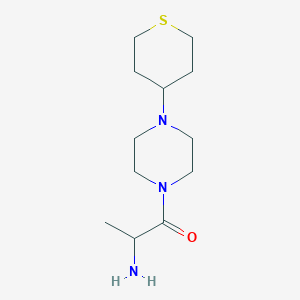
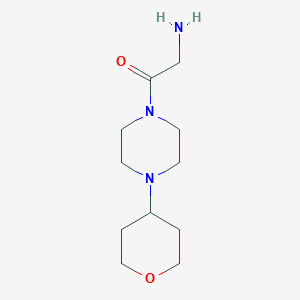
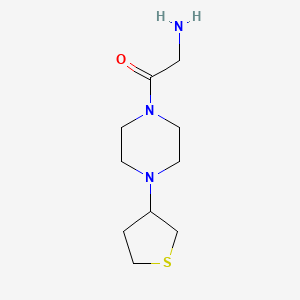
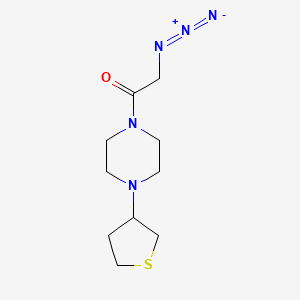
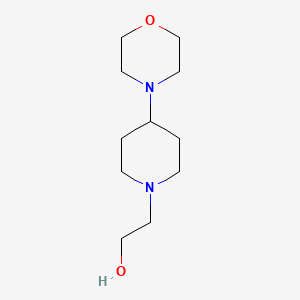
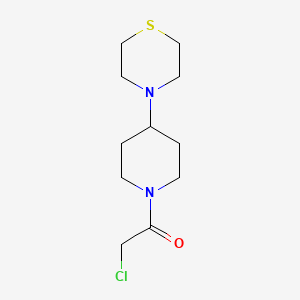
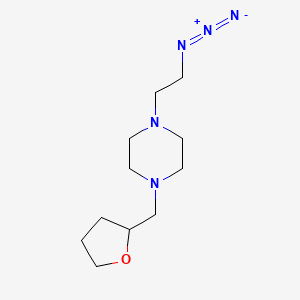
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478769.png)